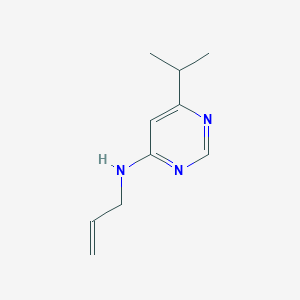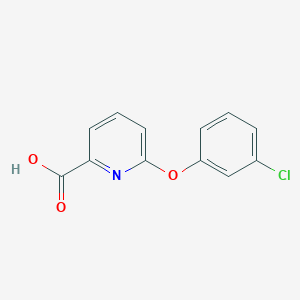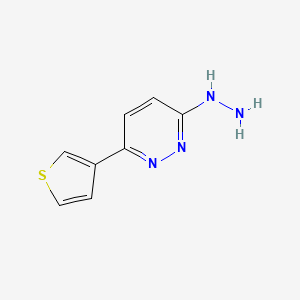
2-cyclopropyl-1H-imidazole-5-carboxylic acid
Vue d'ensemble
Description
“2-cyclopropyl-1H-imidazole-5-carboxylic acid” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
The molecular structure of “2-cyclopropyl-1H-imidazole-5-carboxylic acid” includes an imidazole ring, a carboxylic acid group, and a cyclopropyl group . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .
Applications De Recherche Scientifique
Use in Catalysis and Organic Synthesis
2-cyclopropyl-1H-imidazole-5-carboxylic acid derivatives have been identified as precursors in the synthesis of N-heterocyclic carbenes (NHCs), which are utilized in various catalytic applications. Notably, imidazol(in)ium-2-carboxylates bearing cyclohexyl, mesityl, or 2,6-diisopropylphenyl substituents have shown promise in ruthenium-promoted olefin metathesis and cyclopropanation reactions. These carboxylates demonstrate comparable activity to their NHC·HX counterparts and exhibit superior performance in metathesis polymerizations performed at room temperature, indicating their potential in enhancing the efficiency of catalytic processes (Tudose, Demonceau, & Delaude, 2006).
Role in Chemical Synthesis
Derivatives of imidazole-5-carboxylic acid, including 2-cyclopropyl-1H-imidazole-5-carboxylic acid, are integral in the synthesis of various chemical compounds. For instance, these derivatives have been employed in the synthesis of imidazo[1,2-a]pyridine carboxylic acid derivatives, showcasing their versatility in creating structurally diverse chemical entities (Du Hui-r, 2014). Moreover, the synthesis of 1H-4-substituted imidazoles, which are key building blocks in the production of NS5A inhibitors like daclatasvir, has been successfully conducted starting from α-bromoacetophenones and carboxylic acids, including 2-cyclopropyl-1H-imidazole-5-carboxylic acid derivatives (Carneiro, Gutmann, Souza, & Kappe, 2015).
Contribution to Structural Chemistry
The derivatives of 2-cyclopropyl-1H-imidazole-5-carboxylic acid have been instrumental in understanding and developing the structural chemistry of various compounds. The crystal structures of related molecules, like 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole, have been reported, providing insights into the nature of their molecular structure and electron density distribution. Such studies are crucial for the design and synthesis of new materials with desired properties (Boechat, Carvalho, Quaresma, Wardell, & Wardell, 2016).
Impact on Biomimetic Complexes
Research has also explored the application of imidazole-based dicarboxylic acids, including derivatives of 2-cyclopropyl-1H-imidazole-5-carboxylic acid, in creating biomimetic complexes. These complexes, particularly with metals like Cu(II) and Ni(II), have shown potential in mimicking biological systems and understanding the interaction between biological molecules and metals. Such studies provide a foundation for the development of new materials and catalysts (Materazzi, Foti, & Crea, 2013).
Propriétés
IUPAC Name |
2-cyclopropyl-1H-imidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-7(11)5-3-8-6(9-5)4-1-2-4/h3-4H,1-2H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXIWDIIDZVWJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468088.png)
![1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468090.png)
![1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468091.png)
![1-[4-(Dimethylamino)benzoyl]pyrrolidin-3-amine](/img/structure/B1468093.png)




![2-[4-(Pyrazin-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B1468099.png)
![[1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468100.png)



